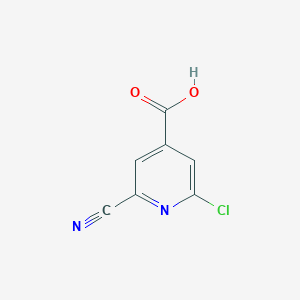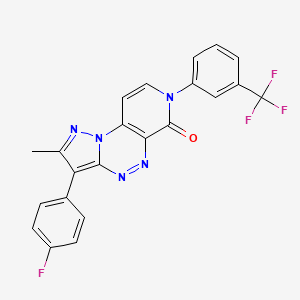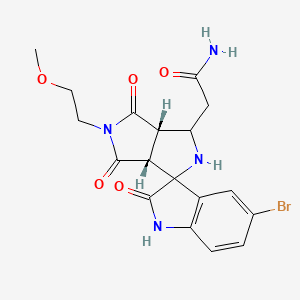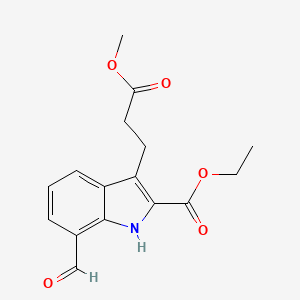![molecular formula C22H28O2 B15172116 2-Methyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid CAS No. 920269-55-2](/img/structure/B15172116.png)
2-Methyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4’-octyl[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the biphenyl carboxylic acid family This compound is characterized by the presence of a biphenyl core with a carboxylic acid group at the 4-position and an octyl group at the 4’-position The methyl group is attached to the 2-position of the biphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4’-octyl[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Octyl Group: The octyl group can be introduced via a Friedel-Crafts alkylation reaction using octyl chloride and an appropriate catalyst such as aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 2-Methyl-4’-octyl[1,1’-biphenyl]-4-carboxylic acid may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
2-Methyl-4’-octyl[1,1’-biphenyl]-4-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-Methyl-4’-octyl[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The biphenyl core can facilitate interactions with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
4,4’-Biphenyldicarboxylic acid: Similar structure but lacks the methyl and octyl groups.
2-Methylbiphenyl: Similar structure but lacks the carboxylic acid and octyl groups.
4-Octylbiphenyl: Similar structure but lacks the carboxylic acid and methyl groups.
Uniqueness
2-Methyl-4’-octyl[1,1’-biphenyl]-4-carboxylic acid is unique due to the combination of the biphenyl core with a carboxylic acid group, a methyl group, and an octyl group. This unique combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
920269-55-2 |
|---|---|
Molecular Formula |
C22H28O2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
3-methyl-4-(4-octylphenyl)benzoic acid |
InChI |
InChI=1S/C22H28O2/c1-3-4-5-6-7-8-9-18-10-12-19(13-11-18)21-15-14-20(22(23)24)16-17(21)2/h10-16H,3-9H2,1-2H3,(H,23,24) |
InChI Key |
NXZPXJXEQBKXLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[2-Fluoro-4-(methoxycarbonyl)phenyl]sulfanyl}acetic acid](/img/structure/B15172047.png)
![{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}(cyclopropyl)methanone](/img/structure/B15172053.png)



![Benzaldehyde, 4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-](/img/structure/B15172089.png)

![1,2-Dimethyl-3-[2-(2-methyl-1-benzothiophen-3-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B15172093.png)
![N-(3-((2,4-dimethoxyphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B15172097.png)
![2-[(3-Fluorophenyl)sulfonyl]pyridine](/img/structure/B15172099.png)


![5-{3-[(Methanesulfonyl)amino]phenyl}penta-2,4-dienoic acid](/img/structure/B15172126.png)
